molecular formula C15H21N3OS B2815484 N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide CAS No. 1326369-45-2

N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide

Cat. No.: B2815484
CAS No.: 1326369-45-2
M. Wt: 291.41
InChI Key: KXGCHVJTFVXZPV-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is a complex organic compound featuring a cyano group, a thieno[3,2-c]pyridine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thiophene derivative under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide or potassium cyanide.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-c]pyridine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides or nitriles.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its potential bioactivity.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit a specific enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the substituents attached to the nitrogen atom.

    Thieno[3,2-c]pyridines: Compounds with similar thieno[3,2-c]pyridine cores but different functional groups.

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is unique due to the combination of its cyano group, thieno[3,2-c]pyridine ring, and acetamide moiety, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-11(2)15(3,10-16)17-14(19)9-18-6-4-13-12(8-18)5-7-20-13/h5,7,11H,4,6,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGCHVJTFVXZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCC2=C(C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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